N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycylglycine
Description
N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycylglycine is a synthetic hybrid molecule combining a chromene-derived acetyl group with the dipeptide glycylglycine. The chromene moiety (2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl) is a bicyclic structure known for its role in bioactive natural products, while glycylglycine (Gly-Gly) contributes hydrophilic and hydrogen-bonding properties.
Properties
Molecular Formula |
C17H22N2O5 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[[2-[[2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C17H22N2O5/c1-17(2)6-5-12-7-11(3-4-13(12)24-17)8-14(20)18-9-15(21)19-10-16(22)23/h3-4,7H,5-6,8-10H2,1-2H3,(H,18,20)(H,19,21)(H,22,23) |
InChI Key |
QKLLMLAWIIHSEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NCC(=O)NCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycylglycine typically involves multiple steps:
Formation of the Chromenyl Acetyl Intermediate: The chromenyl group is synthesized through a cyclization reaction involving a suitable precursor, such as 2,2-dimethylchromene. This intermediate is then acetylated using acetic anhydride under acidic conditions to form the chromenyl acetyl intermediate.
Coupling with Glycylglycine: The chromenyl acetyl intermediate is then coupled with glycylglycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, purification techniques such as column chromatography, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form corresponding quinones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The glycylglycine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of chromenyl quinones.
Reduction: Formation of chromenyl alcohols.
Substitution: Formation of substituted glycylglycine derivatives.
Scientific Research Applications
N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycylglycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycylglycine involves its interaction with specific molecular targets. The chromenyl group can interact with cellular proteins and enzymes, potentially modulating their activity. The glycylglycine moiety may facilitate the compound’s uptake into cells and its interaction with intracellular targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammation modulation.
Comparison with Similar Compounds
Structural Analog 1: N-{[3-(4-Chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}glycylglycine (CAS 859860-86-9)
Key Differences :
Structural Analog 2: N-[2-(Benzoylthio)acetyl]-gly-gly-gly-oh (CAS 103725-47-9)
Key Differences :
- Linker Group : A benzoylthio (S-benzoyl) replaces the chromene-acetyl group. The thioester bond introduces higher reactivity, possibly serving as a prodrug that releases free thiols upon hydrolysis .
- Stability : The thioester is less stable than the acetyl linker in the target compound, which may limit its shelf life but enhance intracellular activation .
Structural Analog 3: α-Lapachone (2,2-Dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione)
Key Differences :
- Core Structure: α-Lapachone is a naphthoquinone-chromene hybrid lacking the glycylglycine moiety. Its quinone group enables redox cycling, contributing to anticancer activity via ROS generation, a mechanism absent in the target compound .
Comparative Physicochemical Properties
Biological Activity
N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycylglycine (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of Compound A, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by its unique structural features that contribute to its biological activity. The compound contains a coumarin moiety, which is known for its diverse pharmacological properties. The empirical formula for Compound A is C14H19N3O3, with a molecular weight of 273.32 g/mol.
Research indicates that Compound A exhibits several mechanisms of action:
- Anticancer Activity : Preliminary studies suggest that Compound A may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7.
- Acetylcholinesterase Inhibition : Compounds with similar structural characteristics have shown potential as acetylcholinesterase inhibitors, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
- Antioxidant Properties : The compound's structure allows for potential antioxidant activity, which may protect against oxidative stress in various cellular models.
Anticancer Activity
A study focused on the anticancer properties of Compound A revealed its ability to induce apoptosis in HepG2 cells. The results indicated that treatment with Compound A led to:
- Increased Apoptotic Cells : Flow cytometry analysis showed an increase in annexin V-positive cells after treatment with Compound A compared to control groups.
- Caspase Activation : Significant activation of caspase-3 was observed, indicating the compound's role in promoting apoptotic pathways.
| Cell Line | Concentration (μM) | Apoptosis (%) | Caspase-3 Activity (fold increase) |
|---|---|---|---|
| HepG2 | 7.9 | 22.18 | 7 |
| MCF-7 | 6.1 | 27.51 | 5.8 |
Acetylcholinesterase Inhibition
In a separate study evaluating acetylcholinesterase inhibition, compounds structurally related to Compound A demonstrated potent inhibitory effects:
- IC50 Values : The most potent analogs exhibited IC50 values in the low micromolar range (e.g., 2.7 µM), suggesting strong potential for therapeutic applications in Alzheimer's disease management.
Case Studies
- Case Study on HepG2 Cells : In a controlled experiment, HepG2 cells were treated with varying concentrations of Compound A for 24 hours. Results indicated a dose-dependent increase in apoptosis and significant cell cycle arrest at the G0/G1 phase.
- Neuroprotective Effects : Another study evaluated the neuroprotective effects of Compound A on neuronal cell lines subjected to oxidative stress. The compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
